N-(2-Methoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c1-17-9-8-12-19-15-20-26(33-24(17)19)29-25(18-10-4-3-5-11-18)30-27(20)34-16-23(31)28-21-13-6-7-14-22(21)32-2/h3-14H,15-16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKSYNGYJXESBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=CC=C4OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Methoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-(2-methoxyphenyl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide. Its molecular formula is , with a molecular weight of 469.6 g/mol. The structure includes a chromeno-pyrimidine core which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H23N3O4S |
| Molecular Weight | 469.6 g/mol |
| IUPAC Name | N-(2-methoxyphenyl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide |
| CAS Number | 872206-65-0 |
Anticancer Properties
Research indicates that this compound exhibits anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer and leukemia cell lines, demonstrating significant cytotoxic effects.
Mechanism of Action:
The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest. The compound interacts with specific molecular targets involved in cancer progression, such as enzymes and receptors that regulate cell growth and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown effectiveness against a range of bacteria and fungi, suggesting its potential as an antimicrobial agent. The mode of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects. Research indicates that it can reduce the production of pro-inflammatory cytokines in vitro, which may have implications for treating inflammatory diseases.
Case Studies and Research Findings
-
Study on Breast Cancer Cells:
- Objective: To evaluate the cytotoxic effects of the compound on MCF-7 breast cancer cells.
- Findings: The compound induced apoptosis in a dose-dependent manner, with IC50 values indicating significant potency compared to standard chemotherapeutics.
-
Antimicrobial Testing:
- Objective: Assess the efficacy against Staphylococcus aureus and Candida albicans.
- Results: Showed minimum inhibitory concentrations (MIC) comparable to conventional antibiotics, highlighting its potential as an alternative treatment.
-
Inflammation Model:
- Objective: Investigate anti-inflammatory effects in LPS-stimulated macrophages.
- Outcome: Decreased levels of TNF-alpha and IL-6 were observed after treatment with the compound, suggesting a mechanism for reducing inflammation.
Preparation Methods
Cyclocondensation of Chromenone and Aminopyrimidine
The chromeno[2,3-d]pyrimidine system is typically constructed via cyclocondensation between a 4-chlorocoumarin derivative and a 2-aminopyrimidine . For the target compound:
- 9-Methyl-4-chlorochromen-2-one is prepared by Friedel-Crafts acylation of o-cresol followed by cyclization with ethyl acetoacetate.
- Reaction with 2-amino-5-phenylpyrimidine in acetic acid under reflux yields 9-methyl-2-phenyl-4-chloro-5H-chromeno[2,3-d]pyrimidine (Intermediate A).
Critical Parameters :
Purification and Characterization
Crystallization and Chromatography
Spectroscopic Data
- $$^1$$H NMR (400 MHz, DMSO-$$d6$$):
δ 8.42 (s, 1H, pyrimidine-H), 7.89–7.21 (m, 8H, aromatic), 4.12 (s, 2H, -SCH$$2$$-), 3.85 (s, 3H, -OCH$$3$$), 2.48 (s, 3H, -CH$$3$$). - IR (KBr): 1685 cm$$^{-1}$$ (C=O), 1240 cm$$^{-1}$$ (C-O-C).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 75 | 98 | Scalability |
| Nucleophilic Sub. | 89 | 99 | Regioselectivity |
Stability and Reactivity Considerations
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing N-(2-Methoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide, and what are the key challenges?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling chromeno-pyrimidine derivatives with sulfanyl-acetamide intermediates. For example, analogous compounds (e.g., pyrimidinyl-sulfanyl acetamides) are synthesized via nucleophilic substitution reactions under anhydrous conditions using bases like K₂CO₃ in DMF or THF . Challenges include controlling regioselectivity during sulfanyl-group introduction and avoiding oxidation of the thioether linkage. Purification often requires column chromatography with gradients of ethyl acetate/hexane .
Q. How is the structural characterization of this compound validated in academic research?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:
- NMR : ¹H and ¹³C NMR confirm substituent positions and molecular connectivity. For example, methoxy groups show characteristic singlet peaks near δ 3.8–4.0 ppm, while aromatic protons appear as complex splitting patterns .
- X-ray crystallography : SHELXL ( ) is widely used for refining crystal structures. Intramolecular hydrogen bonds (e.g., N–H⋯N/S) and π-π stacking interactions are critical for stabilizing molecular conformation .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound using Design of Experiments (DoE)?
- Methodological Answer : DoE integrates reaction parameters (temperature, solvent polarity, catalyst loading) to maximize yield and purity. For example, a Central Composite Design (CCD) can identify optimal conditions for sulfanyl-group coupling. Statistical models (e.g., ANOVA) help prioritize variables, reducing trial runs by 40–60% . Flow chemistry methods (e.g., continuous reactors) may also enhance reproducibility by controlling exothermic steps .
Q. What advanced strategies are recommended for refining ambiguous crystallographic data for this compound?
- Methodological Answer : Ambiguities in electron density maps (e.g., disordered solvent molecules) require iterative refinement in SHELXL . Tools like OLEX2 or PLATON validate hydrogen-bonding networks and torsional angles. For twinned crystals, the HKLF5 format in SHELXL separates overlapping reflections .
Q. How can conflicting bioactivity data (e.g., inconsistent IC₅₀ values) be resolved in pharmacological studies?
- Methodological Answer : Data discrepancies often arise from assay variability (e.g., cell line differences, incubation times). Standardize protocols using guidelines like the NIH Assay Guidance Manual. For CYP inhibition studies (e.g., ), use human liver microsomes with LC-MS/MS quantification to minimize false positives . Replicate experiments (n ≥ 3) and apply statistical tools (e.g., Grubbs’ test) to identify outliers.
Q. What computational methods complement experimental data for analyzing structure-activity relationships (SAR)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to targets like glucocorticoid receptors ( ). Pair these with QSAR models using descriptors like logP, polar surface area, and H-bond donors. Validate predictions with in vitro assays (e.g., SPR or ITC for binding kinetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
